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Compound of Interest

Compound Name: 3-Aminopyrazine-2-carbaldehyde

Cat. No.: B1283474

An In-Depth Technical Guide to 3-Aminopyrazine-2-carbaldehyde and Its Derivatives for
Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminopyrazine-2-carbaldehyde
and its derivatives, focusing on their chemical properties, synthesis, and significant roles in
medicinal chemistry. This document is intended for researchers, scientists, and professionals in
the field of drug development, offering detailed experimental protocols, data summaries, and
visualizations of relevant biological pathways.

Core Molecular Properties

3-Aminopyrazine-2-carbaldehyde serves as a crucial starting material and structural motif in
the synthesis of various biologically active compounds. Its fundamental properties are
summarized below.
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Property Value Reference
Molecular Formula CsHsNsO

Molecular Weight 123.11 g/mol

CAS Number 32710-14-8

IUPAC Name S-amino-2-

pyrazinecarbaldehyde
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Synthesis and Experimental Protocols

The synthesis of derivatives from 3-aminopyrazine-2-carboxylic acid, a closely related
precursor, involves several established methods. These protocols are foundational for creating
libraries of compounds for screening and development.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-
2-carboxamides

Two primary procedures are utilized for the synthesis of N-substituted 3-aminopyrazine-2-
carboxamides from 3-aminopyrazine-2-carboxylic acid.[1]

Procedure A: Fisher Esterification and Aminolysis[1]

« Esterification: The starting 3-aminopyrazine-2-carboxylic acid (15.8 mmol) is dissolved in
methanol (250 mL) and cooled to 0 °C.

e Concentrated H2SOa (3.2 mL) is added, and the mixture is stirred for 48 hours at room
temperature.

e The reaction mixture is then poured into water and neutralized to pH 7 with NaHCO:s.

» The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.
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o Aminolysis: The obtained ester is reacted with the corresponding benzylamine under
microwave irradiation to yield the final N-benzyl derivative.

Procedure B: CDI-Mediated Coupling[1]

e 3-aminopyrazine-2-carboxylic acid (1.44 mmol) is treated with 1,1'-carbonyldiimidazole (CDI)
(1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO) (2 mL) in a microwave reaction
tube.

e The mixture is allowed to react for 5-10 minutes until CO2 evolution ceases.
e The appropriate alkylamine, aniline, or benzylamine (1.5 equivalents) is added.

e The reaction is heated in a microwave reactor at 120 °C for 30 minutes to form the amide
bond.

Procedure B: CDI Coupling
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Caption: Synthesis workflows for N-substituted 3-aminopyrazine-2-carboxamides.

Protocol 2: Acylation and Ammonolysis

This protocol details the synthesis of 3-acylaminopyrazine-2-carboxamides, which have shown
potential as antimycobacterial agents.[2]

Procedure C: Acylation and Ammonolysis[2]
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» Acylation: Methyl 3-aminopyrazine-2-carboxylate (4 mmol) is dispersed in dichloromethane
(DCM) under an inert atmosphere. Anhydrous pyridine (1.5 eq) is added, followed by the
dropwise addition of the desired acyl chloride (1.2 eq). The reaction proceeds for 48 hours at
room temperature.

o Ammonolysis: The resulting monoacylated intermediate (1 mmol) is added to an excess of 2
M ammonia in anhydrous ethanol. The mixture is stirred for 24 hours at room temperature.
The solvent and excess ammonia are then evaporated to yield the final solid product.

Biological Activity and Key Signaling Pathways

Derivatives of the 3-aminopyrazine core have demonstrated significant therapeutic potential,
primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

A variety of N-substituted 3-aminopyrazine-2-carboxamides exhibit potent antimicrobial
properties.[3] The activity spectrum includes antimycobacterial, antibacterial, and antifungal
effects.[1] Notably, the length of the alkyl side chain in derivatives has been shown to correlate
with increased activity against Mycobacterium tuberculosis and M. kansasii.[3]

One of the key mechanisms of action for the antimycobacterial effects is the inhibition of prolyl-
tRNA synthetase (ProRS), an essential enzyme for protein synthesis in bacteria.[2] Compounds
based on the 3-aminopyrazine-2-carboxamide scaffold can act as adenosine mimics,
competitively binding to the ATP site of the enzyme and disrupting its function.[2]
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Caption: Inhibition of Prolyl-tRNA Synthetase (ProRS) by 3-aminopyrazine derivatives.

Anticancer Activity: FGFR Inhibition

Recent research has identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors
of Fibroblast Growth Factor Receptors (FGFRSs), which are crucial oncogenic drivers in various
cancers.[4][5] These compounds effectively block the phosphorylation of FGFR and its
downstream signaling pathways, including the MAPK, AKT, and PLCy pathways, leading to
potent antitumor activity.[4][5]

The design strategy for these inhibitors often involves creating a pseudo-six-membered ring
structure through an intramolecular hydrogen bond, which helps in stable binding to the FGFR
kinase domain.[4]
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Caption: FGFR signaling pathway and its inhibition by 3-aminopyrazine derivatives.

Quantitative Data Summary

The biological activity of these compounds is quantified using metrics such as the Minimum
Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory
concentration (ICso) for enzyme inhibitors and anticancer drugs.

Table 2: Antimycobacterial Activity of Selected Derivatives[2][3]
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Compound Target Organism MIC (pg/mL)
3-amino-N-(2,4- ) )

_ i Mycobacterium tuberculosis
dimethoxyphenyl)pyrazine-2- 12.5

_ H37Rv

carboxamide
4'-substituted 3-
(benzamido)pyrazine-2- Mycobacterium tuberculosis 1.95-31.25

carboxamides

Table 3: Antiproliferative Activity of FGFR Inhibitor 18i[4]

Cancer Cell Line ICs0 (M)
NCI-H520 26.69
SNU-16 1.88
KMS-11 3.02
SW-780 2.34
MDA-MB-453 12.58

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and
in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors
of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

o 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and
in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11571013/
https://www.benchchem.com/product/b1283474?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479349/
https://www.mdpi.com/2218-273X/12/11/1561
https://www.mdpi.com/2218-273X/12/11/1561
https://pubmed.ncbi.nlm.nih.gov/30925695/
https://pubmed.ncbi.nlm.nih.gov/30925695/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide
Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

o 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide
Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [3-Aminopyrazine-2-carbaldehyde molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283474#3-aminopyrazine-2-carbaldehyde-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11571013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11571013/
https://pubmed.ncbi.nlm.nih.gov/39563808/
https://pubmed.ncbi.nlm.nih.gov/39563808/
https://www.benchchem.com/product/b1283474#3-aminopyrazine-2-carbaldehyde-molecular-weight-and-formula
https://www.benchchem.com/product/b1283474#3-aminopyrazine-2-carbaldehyde-molecular-weight-and-formula
https://www.benchchem.com/product/b1283474#3-aminopyrazine-2-carbaldehyde-molecular-weight-and-formula
https://www.benchchem.com/product/b1283474#3-aminopyrazine-2-carbaldehyde-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1283474?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

